3-(Tert-butyl)-1-(3-methylbenzyl)-1h-pyrazole-5-carbohydrazide 3-(Tert-butyl)-1-(3-methylbenzyl)-1h-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 306937-06-4
VCID: VC3839079
InChI: InChI=1S/C16H22N4O/c1-11-6-5-7-12(8-11)10-20-13(15(21)18-17)9-14(19-20)16(2,3)4/h5-9H,10,17H2,1-4H3,(H,18,21)
SMILES: CC1=CC(=CC=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)NN
Molecular Formula: C16H22N4O
Molecular Weight: 286.37 g/mol

3-(Tert-butyl)-1-(3-methylbenzyl)-1h-pyrazole-5-carbohydrazide

CAS No.: 306937-06-4

Cat. No.: VC3839079

Molecular Formula: C16H22N4O

Molecular Weight: 286.37 g/mol

* For research use only. Not for human or veterinary use.

3-(Tert-butyl)-1-(3-methylbenzyl)-1h-pyrazole-5-carbohydrazide - 306937-06-4

Specification

CAS No. 306937-06-4
Molecular Formula C16H22N4O
Molecular Weight 286.37 g/mol
IUPAC Name 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carbohydrazide
Standard InChI InChI=1S/C16H22N4O/c1-11-6-5-7-12(8-11)10-20-13(15(21)18-17)9-14(19-20)16(2,3)4/h5-9H,10,17H2,1-4H3,(H,18,21)
Standard InChI Key BURIRBNHVPFUOL-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)NN
Canonical SMILES CC1=CC(=CC=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)NN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a pyrazole core with three distinct substituents:

  • Tert-butyl group: A bulky, electron-donating group at the 3-position, enhancing steric hindrance and influencing reactivity.

  • 3-Methylbenzyl group: An aromatic substituent at the 1-position, contributing to lipophilicity and potential π-π interactions .

  • Carbohydrazide moiety: A hydrazide functional group at the 5-position, enabling hydrogen bonding and participation in condensation reactions .

The IUPAC name, 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carbohydrazide, reflects this substitution pattern. The canonical SMILES representation is CC1=CC(=CC=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)NN, illustrating the connectivity of substituents.

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Melting Point102 °C
Molecular Weight286.37 g/mol
SolubilityLimited data; likely soluble in polar aprotic solvents (e.g., DMSO, DMF)

The tert-butyl group increases hydrophobicity, suggesting limited aqueous solubility. The carbohydrazide group may enhance solubility in polar solvents through hydrogen bonding .

Synthesis and Preparation

General Pyrazole Synthesis

Pyrazole derivatives are typically synthesized via:

  • Cyclocondensation: Reaction of α,β-unsaturated carbonyl compounds with hydrazines .

  • Oxidative Aromatization: Conversion of pyrazolines to pyrazoles using oxidizing agents .

For 3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carbohydrazide, a plausible pathway involves:

  • Step 1: Formation of the pyrazole ring via cyclocondensation of a diketone or enone with a substituted hydrazine.

  • Step 2: Introduction of the 3-methylbenzyl group through alkylation or nucleophilic substitution.

  • Step 3: Functionalization at the 5-position with a carbohydrazide group via hydrazine substitution .

While specific details are proprietary, analogous syntheses for pyrazole carbohydrazides often employ copper catalysts or ionic liquids to enhance yields .

Optimized Reaction Conditions

A study on similar pyrazoles demonstrated that using 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) as a solvent and catalyst achieves ~82% yield for triarylpyrazoles . Applied to this compound, such conditions could facilitate efficient cyclization and functionalization.

Industrial and Research Applications

Chemical Intermediate

The compound’s reactivity makes it valuable for synthesizing:

  • Hydrazones: Via condensation with aldehydes/ketones, useful in coordination chemistry .

  • Heterocyclic Derivatives: As a precursor for triazoles or tetrazoles through cycloaddition reactions .

Material Science

The tert-butyl group’s steric bulk could stabilize metal-organic frameworks (MOFs) or polymers, enhancing thermal stability.

PrecautionGuideline
Personal Protective EquipmentGloves, goggles, lab coat
VentilationUse fume hood to avoid inhalation
StorageCool, dry place away from oxidizers

Future Research Directions

Priority Areas

  • Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities.

  • Structure-Activity Relationships (SAR): Modify substituents to optimize efficacy and reduce toxicity.

  • Synthetic Optimization: Develop greener methodologies (e.g., microwave-assisted synthesis).

Clinical Translation Challenges

  • Solubility: Prodrug strategies or nanoparticle formulations may address poor bioavailability.

  • Selectivity: Target-specific modifications to minimize off-target effects.

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